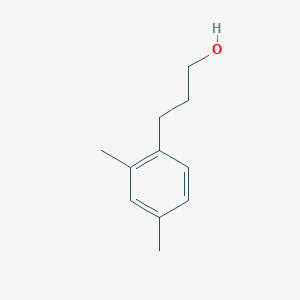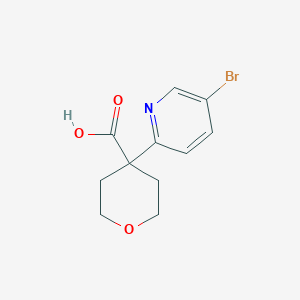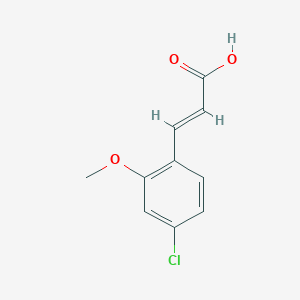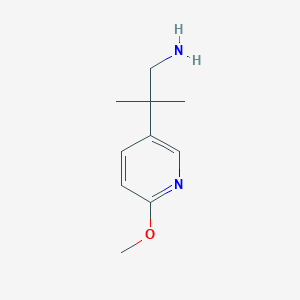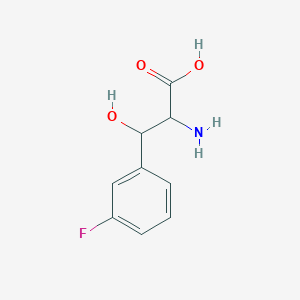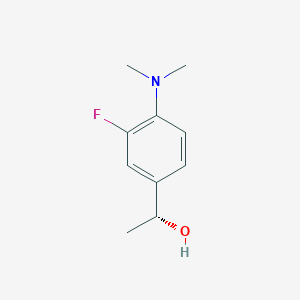
5-(1h-Pyrazol-4-yl)isoxazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1H-Pyrazol-4-yl)isoxazol-3-amine: is a heterocyclic compound that features both pyrazole and isoxazole rings These structures are significant in medicinal chemistry due to their presence in various biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of hydroxyimoyl halides with dipolarophiles under basic conditions to form the isoxazole ring . The pyrazole ring can be introduced through cyclocondensation reactions involving hydrazines and 1,3-dicarbonyl compounds .
Industrial Production Methods
Industrial production methods for this compound may involve the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods often employ eco-friendly catalysts and solvents to ensure sustainability and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(1H-Pyrazol-4-yl)isoxazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted isoxazoles and pyrazoles, which can exhibit different biological activities .
Scientific Research Applications
5-(1H-Pyrazol-4-yl)isoxazol-3-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(1H-Pyrazol-4-yl)isoxazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . It can also interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Known for its high thermal stability and energetic properties.
3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine: Exhibits high density and positive heats of formation.
Uniqueness
5-(1H-Pyrazol-4-yl)isoxazol-3-amine is unique due to its dual heterocyclic structure, which provides a versatile platform for the development of new drugs and materials. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C6H6N4O |
|---|---|
Molecular Weight |
150.14 g/mol |
IUPAC Name |
5-(1H-pyrazol-4-yl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C6H6N4O/c7-6-1-5(11-10-6)4-2-8-9-3-4/h1-3H,(H2,7,10)(H,8,9) |
InChI Key |
UDDJWZAAPDBDPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(ON=C1N)C2=CNN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



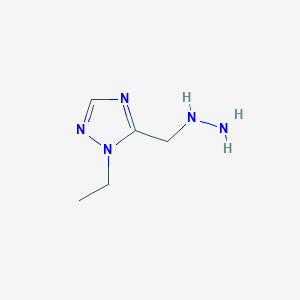
![4-[4-(Dimethylamino)phenyl]-1,3-thiazol-2-amine](/img/structure/B13599889.png)

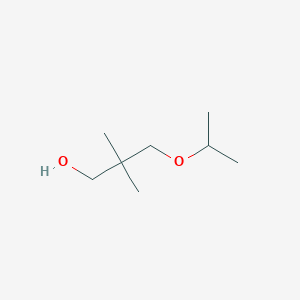
![Imino(methyl)[2-(trimethylsilyl)ethyl]-lambda6-sulfanone](/img/structure/B13599896.png)
